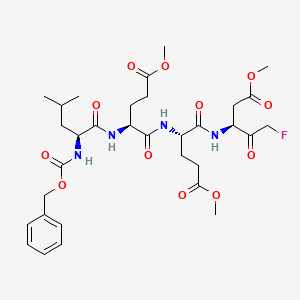

Z-Leed-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H45FN4O12 |

|---|---|

Molecular Weight |

696.7 g/mol |

IUPAC Name |

methyl (4S)-5-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-4-[[(2S)-5-methoxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C32H45FN4O12/c1-19(2)15-24(37-32(45)49-18-20-9-7-6-8-10-20)31(44)35-21(11-13-26(39)46-3)29(42)34-22(12-14-27(40)47-4)30(43)36-23(25(38)17-33)16-28(41)48-5/h6-10,19,21-24H,11-18H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,45)/t21-,22-,23-,24-/m0/s1 |

InChI Key |

JQWJGEBRHHCICO-ZJZGAYNASA-N |

Purity |

95/98% |

Origin of Product |

United States |

Foundational & Exploratory

Z-LEED-fmk: A Technical Guide to a Specific Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic peptide that functions as a cell-permeable, irreversible inhibitor of specific caspases. Caspases, a family of cysteine-aspartic proteases, are central to the cellular processes of apoptosis (programmed cell death) and inflammation. The fluoromethylketone (fmk) moiety allows for covalent bond formation with the active site of the target caspase, thereby irreversibly inactivating the enzyme. This compound is primarily recognized for its inhibitory activity against caspase-4 and caspase-13. This guide provides a comprehensive overview of its mechanism, experimental applications, and the signaling pathways it modulates.

Data Presentation

While specific IC50 values for this compound are not consistently reported across publicly available literature, its specificity and inhibitory characteristics are qualitatively described. The following table summarizes the known attributes of this compound.

| Inhibitor | Primary Targets | Other Potential Targets | Mechanism of Action | Form | Reconstitution |

| This compound | Caspase-4, Caspase-13 | Caspase-1 processing in certain contexts | Irreversible covalent binding to the caspase active site | Lyophilized powder | DMSO |

Signaling Pathways

This compound is a valuable tool for dissecting specific signaling pathways where caspase-4 and caspase-13 are involved.

The Non-Canonical Inflammasome Pathway (Caspase-4)

Caspase-4 is a key player in the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular Gram-negative bacteria. This pathway is triggered by the direct binding of cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to caspase-4.[1][2][3][4][5][6][7][8][9] This binding leads to the oligomerization and activation of caspase-4, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][7]

Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS, leading to pyroptosis.

Caspase-13 and Apoptosis

Caspase-13 is a less-characterized member of the caspase family. It is considered an inflammatory caspase. While its precise signaling pathway and endogenous substrates are not as well-defined as other caspases, it is implicated in apoptosis. The general scheme of caspase activation in apoptosis involves initiator caspases that, upon receiving an apoptotic signal, activate executioner caspases, which in turn cleave a variety of cellular substrates to orchestrate cell death.

Caption: General representation of the role of Caspase-13 in apoptotic signaling.

Experimental Protocols

Reconstitution and Storage of this compound

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To create a stock solution, reconstitute the powder in sterile, high-purity DMSO. For example, to achieve a 20 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), add 72 µL of DMSO.[10] Ensure the powder is completely dissolved by gentle vortexing.

-

Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[10]

In Vitro Caspase Activity Assay (Fluorogenic Substrate)

This protocol is a general method for measuring caspase activity in cell lysates and can be adapted for assessing the inhibitory effect of this compound on caspase-4.

Materials:

-

Cells of interest (treated with an apoptosis/inflammation inducer and/or this compound)

-

This compound (reconstituted in DMSO)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-YVAD-AFC)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat the cells with the appropriate stimulus to induce caspase-4 activity. For inhibitor studies, pre-incubate a subset of cells with this compound (typically 10-100 µM) for 1-2 hours before adding the stimulus. Include appropriate vehicle controls (e.g., DMSO).

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the fluorogenic caspase-4 substrate to a final concentration of 50 µM.

-

Data Acquisition: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C using a fluorometric plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Compare the rates of the this compound-treated samples to the untreated (but stimulated) controls to determine the extent of inhibition.

Caption: Workflow for a fluorometric caspase activity assay.

Apoptosis Inhibition Assay (Annexin V Staining and Flow Cytometry)

This protocol describes a common method to assess the ability of this compound to inhibit apoptosis.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (reconstituted in DMSO)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with an apoptosis-inducing agent. For the inhibition group, pre-incubate cells with this compound (e.g., 20-50 µM) for 1-2 hours prior to adding the apoptotic stimulus. Include untreated and vehicle-treated controls.

-

Cell Harvesting: After the desired incubation period, harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.

-

Cell Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with ice-cold PBS and centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

-

Data Analysis: Quantify the percentage of cells in each quadrant and compare the this compound treated group to the control group to determine the extent of apoptosis inhibition.

Caption: Workflow for an apoptosis inhibition assay using Annexin V/PI staining.

Conclusion

This compound is a specific and irreversible inhibitor of caspase-4 and caspase-13, making it a valuable tool for investigating the non-canonical inflammasome pathway and the less-understood roles of caspase-13 in apoptosis and inflammation. While quantitative inhibitory constants are not widely published, its utility in cell-based assays is well-established. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of these important cellular processes. As with any inhibitor, empirical determination of optimal concentrations and incubation times is recommended for specific experimental systems.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Great balls of fire: activation and signalling of inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammasome - Wikipedia [en.wikipedia.org]

- 10. resources.rndsystems.com [resources.rndsystems.com]

An In-depth Technical Guide on the Role of Z-LEHD-fmk in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the caspase-9 inhibitor, Z-LEHD-fmk, detailing its mechanism of action, role in the intrinsic apoptotic pathway, and its application in research and drug development.

Introduction to Caspase-9 and the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This process is primarily executed by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[1]

There are two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Caspase-9 is the key initiator caspase of the intrinsic pathway.[1][2] This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[3]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric protein complex known as the apoptosome.[1][3] The apoptosome then recruits pro-caspase-9, leading to its dimerization and subsequent auto-activation.[2] Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7.[2][3] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Given its central role, the inhibition of caspase-9 is a critical area of research for understanding and potentially manipulating apoptotic processes.

Z-LEHD-fmk: A Specific Caspase-9 Inhibitor

Z-LEHD-fmk is a cell-permeable, irreversible inhibitor of caspase-9.[4][5] Its design is based on the preferred cleavage sequence of caspase-9, which is Leu-Glu-His-Asp (LEHD).[6]

Mechanism of Action: The inhibitor consists of the tetrapeptide sequence LEHD, which directs it to the active site of caspase-9. The C-terminus is modified with a fluoromethyl ketone (fmk) group. This group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[4] The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.

Specificity and Efficacy: Z-LEHD-fmk is highly selective for caspase-9. However, as with many peptide-based inhibitors, some cross-reactivity with other caspases can occur at higher concentrations. Therefore, it is crucial to determine the optimal concentration for specific caspase-9 inhibition in any given experimental system.

Caption: General workflow for assessing the role of caspase-9 using Z-LEHD-fmk.

4.2. In Vitro Caspase-9 Activity Assay

This protocol measures the direct inhibitory effect of Z-LEHD-fmk on caspase-9 activity in cell lysates.

Materials:

-

Cell lysate from apoptotic and non-apoptotic cells

-

Z-LEHD-fmk

-

Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-pNA)

-

Assay buffer

-

96-well microplate (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in a cell culture population. Lyse the cells using a suitable lysis buffer to release cellular contents, including caspases.

-

Assay Setup:

-

In a 96-well plate, add cell lysate to each well.

-

Add varying concentrations of Z-LEHD-fmk to the wells to determine its IC50 value. Include a no-inhibitor control.

-

Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Add the caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC) to all wells. [6]4. Measurement:

-

Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) at time zero. [7] * Incubate the plate at 37°C.

-

Take subsequent readings every 30-60 minutes.

-

-

Data Analysis: Calculate the rate of substrate cleavage. The concentration of Z-LEHD-fmk that results in 50% inhibition of caspase-9 activity is the IC50 value.

Logical Relationship: Z-LEHD-fmk Mechanism of Inhibition

Caption: Mechanism of Z-LEHD-fmk's irreversible inhibition of caspase-9.

Applications in Research and Drug Development

-

Pathway Elucidation: Z-LEHD-fmk is instrumental in determining the specific involvement of the intrinsic apoptotic pathway in response to a novel stimulus or compound. [8]* Target Validation: In drug development, if a compound is hypothesized to induce apoptosis via the mitochondrial pathway, Z-LEHD-fmk can be used to validate that caspase-9 is a critical downstream target.

-

Therapeutic Potential: While peptide-based inhibitors have limitations for systemic use, they serve as crucial tools for preclinical research. For instance, studies have shown that Z-LEHD-fmk can offer neuroprotection in models of spinal cord injury and protect normal cells from certain chemotherapy agents, highlighting the therapeutic potential of targeting caspase-9. [5][9][8]

Conclusion

Z-LEHD-fmk is an invaluable tool for researchers and drug developers focused on the study of apoptosis. Its specificity as an irreversible inhibitor of caspase-9 allows for the precise dissection of the intrinsic apoptotic pathway. Through the application of the methodologies and principles outlined in this guide, professionals can effectively utilize Z-LEHD-fmk to advance our understanding of cell death mechanisms and to develop novel therapeutic strategies targeting apoptosis.

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-9 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. protocols.io [protocols.io]

- 8. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of Z-Peptide-FMK Inhibitors in Elucidating Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Z-Peptide-FMK inhibitors in the intricate landscape of cell signaling. These cell-permeable, irreversible caspase inhibitors are invaluable tools for dissecting the molecular mechanisms of apoptosis and other cellular processes. This document provides a comprehensive overview of three key inhibitors: Z-IETD-FMK, Z-LEHD-FMK, and Z-LEED-FMK, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their use in research.

Introduction to Z-Peptide-FMK Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and also play roles in inflammation and cell differentiation. They exist as inactive zymogens (procaspases) that, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Z-Peptide-FMK inhibitors are synthetic peptides that mimic the caspase recognition sequence and are modified with a benzyloxycarbonyl (Z) group for cell permeability and a fluoromethylketone (FMK) group that irreversibly binds to the active site of the target caspase. This covalent modification effectively and specifically inhibits caspase activity, allowing researchers to probe the roles of individual caspases in signaling pathways.

Mechanism of Action and Target Specificity

Z-IETD-FMK: An Inhibitor of Caspase-8 and the Extrinsic Apoptosis Pathway

Z-IETD-FMK is a potent and selective inhibitor of caspase-8.[1] Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[2] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), where procaspase-8 is recruited, dimerized, and auto-catalytically activated.[2] Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3 and -7.[3] By irreversibly binding to the active site of caspase-8, Z-IETD-FMK blocks these downstream events, thereby inhibiting extrinsic apoptosis.[4]

Z-LEHD-FMK: A Probe for Caspase-9 and the Intrinsic Apoptosis Pathway

Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9.[5] Caspase-9 is the key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3. Z-LEHD-FMK specifically targets and inhibits caspase-9, making it an essential tool for studying the involvement of the intrinsic pathway in apoptotic processes.[5][6]

This compound: Targeting Inflammatory and Lesser-Known Caspases

This compound is recognized as an inhibitor of caspase-13 and caspase-4.[7] Caspase-4 (and its murine homolog, caspase-11) is involved in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptosis, a pro-inflammatory form of cell death. Caspase-13 is a less-characterized caspase. The specificity of this compound allows for the investigation of these specific caspase-dependent pathways in inflammation and cell death.

Quantitative Data on Inhibitor Efficacy

The following tables summarize the inhibitory concentrations (IC50) and commonly used working concentrations for Z-IETD-FMK, Z-LEHD-FMK, and this compound. These values provide a guideline for experimental design, though optimal concentrations may vary depending on the cell type, experimental conditions, and the specific research question.

Table 1: IC50 Values of Z-Peptide-FMK Inhibitors Against Various Caspases

| Inhibitor | Target Caspase | Other Caspases Inhibited (IC50) | Reference |

| Z-IETD-FMK | Caspase-8 (IC50 = 350 nM) | Granzyme B, Caspase-6, -7, -10 (micromolar range) | [1][2] |

| TNFα-induced apoptosis (IC50 = 0.46 µM in T-cells) | [4] | ||

| Z-LEHD-FMK | Caspase-9 (IC50 = 1.5 µM) | Caspase-8 (IC50 = 0.70 nM - Note: This value from one source appears anomalous and may reflect experimental conditions) | [2][8] |

| This compound | Caspase-13, Caspase-4 | Data on a broad panel of caspases is limited. | [7] |

Note: IC50 values can vary significantly between different assay systems and experimental conditions.

Table 2: Recommended Working Concentrations in Cell Culture

| Inhibitor | Cell Line | Concentration | Observed Effect | Reference |

| Z-IETD-FMK | Jurkat | 20 µM | Inhibition of Fas-induced apoptosis | [9] |

| HL-60 | 50 µM | Blockade of 23-HUA-induced DNA fragmentation | [10] | |

| Retinal Cells | Not specified | Prevention of apoptosis from various stimuli | [4] | |

| Cardiomyocytes | 50 µM | Reduction of ceramide-induced cell death | [10] | |

| MG63 | 10 µM | Used in cytotoxicity assays | [10] | |

| General Cell Culture | 1-20 µM | General range for apoptosis inhibition | [7] | |

| Z-LEHD-FMK | HCT116, SW480 | 20 µM | Pre-treatment to study TRAIL-induced apoptosis | [11] |

| Jurkat | 20 µM | Inhibition of camptothecin-induced apoptosis | [12] | |

| Buffalo Embryos | 20 µM | Increased blastocyst rate and reduced apoptosis | [13] | |

| This compound | General Cell Culture | 50 nM - 100 µM | General range for inhibiting apoptosis in tissue culture |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cell signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Experimental Protocols

Protocol for Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution (1 mg/mL stock)

-

10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent

-

Z-Peptide-FMK inhibitor

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Induce apoptosis using the desired method. Include a negative control (untreated cells) and a positive control for apoptosis.

-

For inhibitor studies, pre-incubate cells with the desired concentration of Z-Peptide-FMK for 1-2 hours before adding the apoptotic stimulus.

-

-

Cell Harvesting:

-

Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and pellet by centrifugation.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (1 mg/mL stock).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

-

Gating Strategy:

-

Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

-

Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).

-

The four quadrants represent:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

-

Protocol for Caspase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring caspase-8 or caspase-9 activity using a luminogenic substrate (e.g., Caspase-Glo® 8 or 9 Assay).

Materials:

-

Caspase-Glo® 8 or 9 Assay System (containing luminogenic substrate and buffer)

-

White-walled multi-well plates suitable for luminescence readings

-

Cell culture medium

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-Peptide-FMK inhibitor

-

Luminometer

Procedure:

-

Assay Plate Setup:

-

Prepare a blank control (cell-free medium).

-

Prepare a negative control (untreated cells).

-

Prepare experimental wells with cells treated with the apoptosis-inducing agent and/or Z-Peptide-FMK inhibitor.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Reagent Preparation:

-

Reconstitute the Caspase-Glo® substrate with the provided buffer according to the manufacturer's instructions.

-

Allow the reagent to equilibrate to room temperature before use.

-

-

Assay Procedure:

-

Add a volume of Caspase-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cells in medium).

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of active caspase in the sample.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank control from all other readings.

-

Calculate the fold change in caspase activity by comparing the luminescence of treated samples to the negative control.

-

Protocol for Western Blotting of Cleaved Caspases

This protocol details the detection of caspase cleavage, a hallmark of apoptosis, by western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-8, rabbit anti-cleaved caspase-9)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells as described in the apoptosis induction protocol.

-

Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify the levels of cleaved caspases. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Conclusion

Z-Peptide-FMK inhibitors are indispensable tools for researchers in the fields of cell biology, immunology, and drug development. Their ability to specifically and irreversibly inhibit key caspases provides a powerful means to dissect the complex signaling pathways governing apoptosis and other cellular processes. By understanding their mechanisms of action and employing the detailed protocols provided in this guide, scientists can effectively utilize these inhibitors to advance our knowledge of fundamental biological processes and their implications in health and disease.

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. invivogen.com [invivogen.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]

- 13. invivogen.com [invivogen.com]

Z-Leed-fmk: An In-depth Technical Guide to a Key Inhibitor in Programmed Cell Death Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-Leed-fmk, a potent and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-4 and its bovine orthologue, caspase-13. This document serves as a detailed resource for utilizing this compound in the investigation of programmed cell death pathways, with a particular focus on pyroptosis.

Introduction to this compound

This compound, chemically known as Carbobenzoxy-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a cell-permeable tetrapeptide inhibitor that covalently modifies the active site of target caspases, thereby irreversibly inactivating them. Its specificity for caspase-4 makes it an invaluable tool for dissecting the molecular mechanisms of the non-canonical inflammasome pathway and its role in inflammatory responses and cellular demise.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-4 and caspase-13. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its inactivation. The peptide sequence (LEED) mimics the natural substrate recognition site of these caspases, conferring a degree of specificity.

Data Presentation: Inhibitor Specificity

| Inhibitor | Primary Target(s) | Reported IC50 / Working Concentration | Reference |

| This compound | Caspase-4, Caspase-13 | Not explicitly defined in a comparative table. Working concentrations in cell culture typically range from 10-50 µM. | [1] |

| Z-VAD-fmk | Pan-caspase inhibitor | Low nanomolar range for most caspases. | [2] |

| Z-IETD-fmk | Caspase-8 | IC50 = 350 nM | [2] |

| Z-LEHD-fmk | Caspase-9 | IC50 = 0.70 nM for Caspase-8, 1.5 µM for Caspase-9 | [2] |

| Ac-YVAD-cmk | Caspase-1 | Used at 25 µM in cell culture. | [3] |

| Ac-DEVD-cho | Caspase-3 | - | - |

Note: IC50 values can vary depending on the assay conditions and the specific recombinant caspase or cell lysate used. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study programmed cell death.

Inhibition of Caspase-4 Activity in Cell Culture

This protocol describes the general procedure for treating cells with this compound to inhibit caspase-4 activity prior to inducing pyroptosis.

Materials:

-

Cell line of interest (e.g., THP-1 macrophages, bone marrow-derived macrophages)

-

Complete cell culture medium

-

This compound (stock solution in DMSO, typically 10-50 mM)

-

Inducer of non-canonical pyroptosis (e.g., intracellular lipopolysaccharide (LPS))

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Seed cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired confluency.

-

Prepare the working concentration of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration is 20 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

-

Pre-incubate the cells with the this compound or vehicle control for 1-2 hours at 37°C in a CO2 incubator.

-

Induce pyroptosis by treating the cells with the chosen stimulus (e.g., transfecting with LPS).

-

Incubate for the desired period to allow for pyroptosis induction (typically 4-18 hours).

-

Harvest the cells and/or culture supernatant for downstream analysis (e.g., Western blot, LDH assay, cytokine ELISA).

Western Blot Analysis of Gasdermin D Cleavage

This protocol details the detection of Gasdermin D (GSDMD) cleavage, a key downstream event of caspase-4 activation, by Western blot.

Materials:

-

Cell lysates from this compound treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GSDMD (recognizing both full-length and cleaved fragments)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for a decrease in the full-length GSDMD band and the appearance of the cleaved N-terminal fragment (GSDMD-NT) in the pyroptosis-induced samples, and assess the inhibitory effect of this compound.

Caspase Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure caspase activity in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

Assay buffer (containing DTT)

-

Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-13/4)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

In a 96-well black microplate, add cell lysate to each well.

-

Prepare a reaction mix containing the assay buffer and the fluorogenic caspase substrate.

-

Add the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).

-

Compare the fluorescence intensity between the different treatment groups to determine the effect of this compound on caspase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in programmed cell death pathways and the logic of experimental design is crucial for a clear understanding. The following diagrams were generated using the DOT language.

Conclusion

This compound is a critical tool for researchers investigating the intricacies of programmed cell death, particularly the non-canonical pyroptosis pathway. Its specificity for caspase-4 allows for the targeted dissection of this inflammatory signaling cascade. By employing the detailed protocols and understanding the underlying pathways outlined in this guide, researchers can effectively utilize this compound to advance our knowledge of inflammatory diseases, host-pathogen interactions, and the development of novel therapeutic strategies. As with any specific inhibitor, careful experimental design, including appropriate controls and dose-response validations, is paramount for obtaining robust and reproducible results.

References

An In-depth Technical Guide to the Discovery and Development of Z-Peptide-FMK Compounds as Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and application of Z-Leed-fmk and related Z-peptide-fmk compounds, a critical class of irreversible caspase inhibitors. This document details their role in studying and potentially modulating apoptosis and inflammation, with a focus on providing practical information for laboratory use.

Introduction: Caspases and the Advent of Z-Peptide-FMK Inhibitors

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through the cleavage of specific substrates.[1] Caspases are broadly categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7), which function in distinct signaling pathways.

The critical role of caspases in apoptosis has made them attractive targets for therapeutic intervention and essential tools for research. The development of specific inhibitors has been crucial for dissecting the intricate caspase signaling pathways. Among the most widely used are the peptide-based inhibitors, particularly those derivatized with a fluoromethylketone (FMK) group. These Z-peptide-FMK compounds are designed to mimic the preferred tetrapeptide recognition sequence of a specific caspase, with the C-terminal aspartate residue being key for binding to the enzyme's active site. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, allowing for their use in both in vitro and in vivo studies.[2] The FMK group forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, ensuring potent and sustained inhibition.[3]

Profile of this compound: A Caspase-4 and -13 Inhibitor

This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-4 and caspase-13.[4] It is important to note that while caspase-13 was initially identified as a human caspase, subsequent research has shown it to be of bovine origin and is considered the orthologue of human caspase-4. Therefore, for human systems, this compound is primarily considered a caspase-4 inhibitor.

Caspase-4 is a member of the inflammatory caspases and plays a crucial role in two distinct signaling pathways: endoplasmic reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway. Its unique functions make this compound a valuable tool for investigating these specific cellular processes.

Physicochemical Properties of this compound

| Property | Value |

| Full Name | Z-Leu-Glu-Glu-Asp-FMK |

| Molecular Formula | C31H43FN4O11 |

| Molecular Weight | 696.7 g/mol |

| Structure | Z-L-E(OMe)-E(OMe)-D(OMe)-FMK[2] |

| Appearance | Lyophilized powder |

| Solubility | DMSO |

Mechanism of Action

Z-peptide-FMK inhibitors, including this compound, act as irreversible covalent inhibitors of their target caspases. The mechanism of inhibition can be broken down into the following steps:

-

Active Site Recognition: The tetrapeptide sequence of the inhibitor (e.g., LEED for caspase-4) is recognized by and binds to the substrate-binding pocket of the target caspase.

-

Nucleophilic Attack: The catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the carbonyl carbon of the FMK group.

-

Covalent Bond Formation: This attack results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.

-

Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, preventing the caspase from binding to and cleaving its natural substrates.

Due to this irreversible mechanism, Z-peptide-FMK compounds provide potent and long-lasting inhibition of caspase activity.

Quantitative Inhibition Data: A Comparative Overview

| Inhibitor | Primary Target(s) | IC50 (µM) | Reference(s) |

| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 | |

| Z-DEVD-FMK | Caspase-3 | 18 | [5][6] |

| Z-IETD-FMK | Caspase-8 | 0.46 | [7] |

| Z-LEHD-FMK | Caspase-9 | Not specified |

Note: IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-peptide-FMK inhibitors. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the activity of a specific caspase in a cell lysate by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-peptide-FMK inhibitor (e.g., this compound) and appropriate control (e.g., Z-FA-FMK)

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Pre-incubate a subset of cells with the Z-peptide-FMK inhibitor (typically 10-100 µM) for 1-2 hours.

-

Induce apoptosis using the desired stimulus. Include appropriate controls (untreated cells, cells treated with inhibitor alone, and cells treated with apoptosis inducer alone).

-

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube.

-

-

Caspase Activity Measurement:

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the fluorogenic caspase substrate (to a final concentration of 50 µM).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate intervals (e.g., every 30 minutes for 2-4 hours) using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

-

-

Data Analysis:

-

Subtract the background fluorescence (from a well with no lysate).

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

Compare the rates of the different treatment groups to determine the extent of caspase inhibition.

-

Western Blotting for Caspase Cleavage

This method detects the activation of caspases by monitoring their cleavage from the inactive pro-caspase form to the active cleaved fragments.

Materials:

-

Treated cell lysates (prepared as in 5.1)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target caspase (pro- and cleaved forms) and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to compare the levels of pro-caspase and cleaved caspase in the different treatment groups. A decrease in the pro-caspase band and an increase in the cleaved fragment bands indicate caspase activation.

-

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay quantifies the percentage of apoptotic cells in a population.

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1x Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and suspension cells from the culture.

-

Centrifuge the cells and wash the pellet with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within 1 hour.

-

Use appropriate compensation controls.

-

Gate the cell populations to distinguish between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Signaling Pathways Involving Caspase-4

This compound is a valuable tool for studying the two primary signaling pathways in which caspase-4 is a key player.

ER Stress-Induced Apoptosis

Prolonged or severe ER stress can trigger apoptosis. In this pathway, caspase-4 is localized to the ER membrane and is activated upon ER stress. Activated caspase-4 can then cleave and activate downstream executioner caspases, such as caspase-3, leading to cell death.

Non-Canonical Inflammasome Pathway

In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. This pathway is critical for the innate immune response to bacterial infections.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effect of a Z-peptide-FMK inhibitor on apoptosis.

Conclusion

Z-peptide-FMK compounds, including this compound, are indispensable tools for the study of apoptosis and inflammation. Their cell permeability and irreversible mechanism of action make them potent and reliable inhibitors for both in vitro and in vivo applications. While a comprehensive quantitative inhibition profile for this compound is not yet widely available, its specificity for caspase-4 provides a unique opportunity to investigate the roles of this caspase in ER stress and innate immunity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize this compound and related compounds to further our understanding of these critical cellular processes.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Z-DEVD-FMK (Caspase-3 Inhibitor) | Caspase-3 inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Z-LEED-fmk: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as an irreversible inhibitor of specific caspases, a family of cysteine-aspartic proteases crucial in apoptosis and inflammation. Initially identified as an inhibitor of caspase-13, it is now understood that its primary targets in humans are the inflammatory caspases, particularly caspase-4.[1] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including available data, experimental methodologies for its characterization, and its role in relevant signaling pathways.

Target Profile of this compound

The specificity of this compound is conferred by its tetrapeptide sequence (LEED), which mimics the cleavage site of its target caspases. The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.[2]

Primary Targets

The primary targets of this compound are members of the inflammatory caspase family.

-

Caspase-4 (Human): this compound is recognized as an inhibitor of human caspase-4.[1] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

-

Caspase-13 (Bovine): this compound was initially characterized as a caspase-13 inhibitor.[2] However, subsequent research has shown that caspase-13 is the bovine orthologue of human caspase-4. Therefore, data related to caspase-13 inhibition is largely translatable to caspase-4.

Selectivity and Off-Target Effects

While designed to be specific, like many peptide-based inhibitors, this compound may exhibit off-target activity, particularly at higher concentrations. The fluoromethylketone reactive group can potentially interact with other cysteine proteases.

Table 1: Summary of this compound Target Specificity and Potential Off-Targets

| Target Class | Specific Enzyme | Interaction Type | Evidence Level |

| Primary Targets | Human Caspase-4 | Irreversible covalent inhibition | High |

| Bovine Caspase-13 | Irreversible covalent inhibition | High | |

| Potential Off-Targets | Other Caspases | Potential for inhibition | Moderate (Class effect) |

| Cathepsins (e.g., B, L) | Potential for inhibition | Moderate (Class effect)[3] | |

| Calpains | Potential for inhibition | Low to Moderate (Class effect)[4][5] |

Evidence Level Key: High - Direct experimental evidence available. Moderate - Inferred from studies on similar peptide-fmk inhibitors. Low - Theoretical possibility with limited direct evidence.

It is crucial for researchers to empirically determine the selectivity of this compound within their specific experimental system. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins, and it is plausible that this compound could have a similar, albeit likely less potent, profile.[3][4]

Signaling Pathways

This compound primarily targets the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular pathogens.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of caspase-4 (in humans). This binding leads to the oligomerization and activation of caspase-4. Activated caspase-4 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. Caspase-4 activation can also lead to the activation of the NLRP3 canonical inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.

Experimental Protocols

To accurately assess the specificity and selectivity of this compound, rigorous in vitro and cell-based assays are required.

In Vitro Caspase Activity Assay

This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound against purified recombinant caspases.

Materials:

-

Purified recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -8, -9)

-

This compound

-

Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for Caspase-4/9)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to a stock concentration of 10 mM.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.

-

Dilute the caspase enzyme in Assay Buffer to the working concentration.

-

Prepare the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Add the diluted caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity over time using a fluorometric plate reader (e.g., Ex/Em = 400/505 nm for AFC).

-

Record data every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the reaction velocity against the substrate concentration to determine the mode of inhibition.

-

Calculate the IC50 value from a dose-response curve.

-

Determine the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.

-

Cell-Based Apoptosis/Pyroptosis Inhibition Assay

This protocol provides a framework for evaluating the efficacy of this compound in a cellular context.

Materials:

-

Human cell line known to express caspase-4 (e.g., THP-1 monocytes)

-

This compound

-

LPS (from E. coli O111:B4)

-

Cell culture medium and supplements

-

Reagents for cell death detection (e.g., LDH release assay for pyroptosis, Annexin V/PI staining for apoptosis)

-

ELISA kits for IL-1β and IL-18

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce pyroptosis by transfecting the cells with LPS.

-

Incubate for a predetermined time (e.g., 6-24 hours).

-

-

Endpoint Analysis:

-

Pyroptosis: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

-

Cytokine Release: Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits.

-

Cell Viability: For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Generate dose-response curves to determine the EC50 of this compound for the inhibition of each endpoint.

-

Conclusion

This compound is a valuable research tool for investigating the roles of human caspase-4 in the non-canonical inflammasome pathway and pyroptosis. While it exhibits primary specificity for caspase-4, researchers should remain mindful of potential off-target effects on other cysteine proteases, particularly at higher concentrations. The experimental protocols provided in this guide offer a foundation for the rigorous characterization of this compound's inhibitory activity and selectivity in various experimental settings. Further studies are warranted to fully elucidate its inhibitory profile against a broader range of proteases to enhance its utility in drug development and fundamental research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to Z-LEED-FMK: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a key inhibitor used in apoptosis and inflammation research. It details its chemical structure, mechanism of action, and provides structured data and experimental protocols for its application.

This compound, also known by its full chemical name, benzyloxycarbonyl-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a synthetic peptide derivative designed as an inhibitor of specific caspase enzymes.

Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1135688-38-8 | [1] |

| Molecular Formula | C32H45FN4O12 | |

| Molecular Weight | 696.72 g/mol | |

| Peptide Sequence | Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK |

Due to the lack of a publicly available 2D structure or SMILES string from definitive chemical databases, a representative structure is rendered based on its known peptide sequence.

Chemical Structure Diagram:

Caption: A simplified representation of the this compound peptide sequence.

Biological Properties and Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of specific caspases. The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of the target caspase, leading to its inactivation.

Target Specificity:

This compound is primarily known as an inhibitor of caspase-4 and caspase-13.[1] It has also been shown to inhibit the processing of caspase-1 in macrophages infected with Salmonella typhimurium.[1]

Quantitative Inhibition Data:

Currently, specific IC50 values for this compound against its target caspases are not widely available in the public domain. Researchers are advised to consult vendor-specific technical data sheets or perform their own dose-response experiments to determine the optimal inhibitory concentration for their specific experimental setup.

Signaling Pathways

This compound is a valuable tool for investigating signaling pathways involving its target caspases, particularly the non-canonical inflammasome pathway.

The Non-Canonical Inflammasome Pathway:

This pathway is a critical component of the innate immune response to intracellular Gram-negative bacteria.

Caption: Role of this compound in the non-canonical inflammasome pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental conditions.

a. General Cell Culture Inhibition Assay:

Objective: To inhibit caspase-4 or caspase-13 activity in cultured cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Reagents for inducing the pathway of interest (e.g., LPS for non-canonical inflammasome activation)

-

Assay reagents to measure the desired endpoint (e.g., cell viability assay, cytokine ELISA, Western blot)

Procedure:

-

Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment with this compound: Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Typical working concentrations range from 10 µM to 100 µM, but should be optimized. Remove the old medium from the cells and add the medium containing this compound.

-

Incubation: Incubate the cells with the inhibitor for a period of 1 to 2 hours to allow for cell permeability and target engagement.

-

Induction of Pathway: Add the stimulus (e.g., LPS) to the wells to activate the signaling pathway of interest.

-

Further Incubation: Incubate for the time required for the biological process to occur (e.g., 6-24 hours for cytokine release or cell death).

-

Assay: Perform the desired assay to measure the effect of this compound on the pathway. This could include measuring cell viability (MTT or LDH assay), cytokine levels in the supernatant (ELISA), or protein cleavage by Western blot.

b. Inhibition of Caspase-1 Processing in Macrophages Infected with S. typhimurium

Objective: To investigate the role of caspase-4 in the processing of caspase-1 in response to bacterial infection.

Workflow Diagram:

Caption: Experimental workflow for studying caspase-1 processing in infected macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

-

Salmonella typhimurium culture

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies for Western blotting (anti-caspase-1)

Procedure:

-

Macrophage Seeding: Plate macrophages in a multi-well plate and allow them to adhere.

-

Inhibitor Pre-treatment: Pre-treat the macrophages with this compound (e.g., 20-50 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Bacterial Infection: Infect the macrophages with S. typhimurium at a suitable multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a specific time period to allow for bacterial invasion and host cell response (e.g., 4-8 hours).

-

Sample Collection: Collect the cell culture supernatant and lyse the cells with lysis buffer.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that detects both pro-caspase-1 and the cleaved (active) form of caspase-1.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is typically supplied as a lyophilized powder or in a DMSO solution. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The experimental protocols provided are for guidance and should be adapted and optimized by the end-user for their specific research needs.

References

Z-Leed-fmk in cancer biology research

An In-depth Technical Guide on Z-Peptide-FMK Inhibitors in Cancer Biology Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Z-Peptide-FMK (benzyloxycarbonyl-peptide-fluoromethylketone) family of compounds represents a class of irreversible inhibitors crucial for the study of cysteine-aspartic proteases (caspases). While broadly used to dissect the molecular mechanics of apoptosis, their application in cancer biology has unveiled a more complex role in regulating cell fate. By selectively blocking key caspases, these inhibitors not only prevent apoptosis but can also unmask alternative programmed cell death pathways such as necroptosis and pyroptosis, and modulate the tumor immune microenvironment. This technical guide provides an in-depth overview of the core Z-Peptide-FMK inhibitors, their mechanisms of action, quantitative parameters for experimental use, and detailed protocols for their application in cancer research.

Core Concepts of Z-Peptide-FMK Inhibitors

Chemical Structure and Mechanism of Action

Z-Peptide-FMK inhibitors are synthetic molecules designed for high efficacy and cell permeability. Their structure consists of three key components:

-

Z-group (Benzyloxycarbonyl): An N-terminus protecting group that enhances the hydrophobicity and cell permeability of the peptide[1][2].

-

Peptide Sequence: A sequence of 3-4 amino acids designed to mimic the specific recognition site of a target caspase, conferring selectivity[1]. For example, the sequence IETD is preferred by Caspase-8[2].

-

FMK (Fluoromethylketone): An electrophilic group that forms an irreversible covalent bond with the cysteine in the catalytic site of the target caspase, effectively inactivating the enzyme[1][3].

These features make Z-Peptide-FMK compounds potent and stable tools for both in vitro and in vivo studies[1].

Key Inhibitors and Target Specificity

While a broad range of Z-Peptide-FMK inhibitors exist, several are cornerstones of cancer cell death research. Their specificity is crucial for dissecting distinct signaling pathways.

| Table 1: Properties of Common Z-Peptide-FMK Inhibitors | |||

| Inhibitor | Primary Target(s) | Peptide Sequence | Molecular Weight (Da) |

| Z-VAD-FMK | Pan-Caspase | Z-Val-Ala-Asp(OMe)-FMK | 467[4] |

| Z-IETD-FMK | Caspase-8, Granzyme B | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | Not specified in snippets |

| Z-LEHD-FMK | Caspase-9 | Not specified in snippets | Not specified in snippets |

| Z-DEVD-FMK | Caspase-3, Caspase-7 | Not specified in snippets | Not specified in snippets |

| Z-LEED-FMK | Caspase-13, Caspase-4 | Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK | 696[1] |

Applications in Cancer Biology

The primary use of these inhibitors is to block apoptosis; however, this blockade is a powerful experimental tool to uncover alternative cellular responses to stress and therapeutic agents.

Dissecting Apoptotic Pathways

By using inhibitors with high specificity for initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway), researchers can determine the primary mechanism by which a novel anti-cancer agent induces cell death. For example, if Z-IETD-FMK rescues cancer cells from a drug but Z-LEHD-FMK does not, it indicates the drug primarily triggers the extrinsic apoptosis pathway. Notably, the reliance on these pathways is cell-type dependent. In response to the apoptosis-inducing ligand TRAIL, HCT116 colon cancer cells were protected by the Caspase-9 inhibitor Z-LEHD-FMK, whereas SW480 colon cancer and H460 lung cancer cells were not, indicating a differential downstream signaling reliance[5][6].

Unmasking Alternative Cell Death Pathways

Caspase-8 plays a dual role; it not only initiates apoptosis but also cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3[2]. Pharmacological inhibition of Caspase-8 with Z-IETD-FMK removes this suppressive effect. In the presence of a death signal (like TNF-α) and Z-IETD-FMK, RIPK1 and RIPK3 are free to form a signaling complex called the necrosome. This complex phosphorylates the downstream effector MLKL, leading to its oligomerization, translocation to the plasma membrane, and pore formation, culminating in lytic cell death known as necroptosis[2][7]. This strategy is often used to convert an apoptotic signal into a necroptotic one.

Pyroptosis is a lytic, inflammatory form of cell death executed by the gasdermin (GSDM) family of pore-forming proteins. Caspases are central to its activation.

-

Canonical Pathway: Inflammasomes activate Caspase-1, which cleaves GSDMD to release its pore-forming N-terminal domain (GSDMD-N)[8].

-

Non-Canonical Pathways: Caspase-3, the executioner of apoptosis, can cleave GSDME to trigger pyroptosis, a mechanism implicated in the side effects of chemotherapy[9][10]. Furthermore, Caspase-8 can directly cleave GSDMD or GSDMC under certain conditions[8].

Inhibitors are used to probe these connections. For instance, the Caspase-3 inhibitor Z-DEVD-FMK was shown to decrease cisplatin-induced pyroptosis in kidney cells by preventing GSDME cleavage[9]. In nasopharyngeal carcinoma cells, Z-IETD-FMK suppressed pyroptosis, suggesting a role for Caspase-8 in its activation in that context[11].

Modulating the Tumor Immune Microenvironment

Emerging evidence suggests non-apoptotic roles for caspases in cancer progression. In a mouse model of carcinogen-induced lung cancer, pharmacological inhibition of Caspase-8 with Z-IETD-FMK significantly reduced tumor growth[12][13]. This anti-tumor effect was not associated with apoptosis but rather with a reduction in pro-inflammatory cytokines (IL-6, TNF-α, IL-18) and decreased recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the lungs[12][13]. This highlights a pro-tumorigenic, inflammatory signaling function of Caspase-8 that is independent of its role in cell death.

Quantitative Data for Experimental Design

The effective concentration of Z-Peptide-FMK inhibitors is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment[1]. The following table summarizes concentrations reported in the literature.

| Table 2: Common Experimental Concentrations of Z-Peptide-FMK Inhibitors | ||||

| Inhibitor | Cell Line / Model | Concentration | Application | Reference |

| Z-IETD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |

| Z-IETD-FMK | Mouse Lung Cancer Model | Not Specified | In vivo tumor growth inhibition | [12][13] |

| Z-LEHD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |

| Z-LEHD-FMK | Buffalo Embryos | 10-50 µM | Apoptosis Inhibition | [15] |

| Z-VAD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |

| Z-VAD-FMK | Jurkat Cells | 50 µM | Apoptosis Inhibition | [3] |

| Z-VAD-FMK | Molt-4 Cells | 10-200 µM | Apoptosis Inhibition | [16] |

| Z-DEVD-FMK | HK-2 Kidney Cells | 100 µM | Pyroptosis Inhibition | [9] |

| General Range | Various Cell Cultures | 50 nM - 100 µM | Apoptosis Inhibition | [1][4] |

Key Experimental Protocols

Accurate and reproducible results require strict adherence to proper handling and application protocols.

Reconstitution and Storage

-

Reconstitution: Inhibitors are typically supplied as a lyophilized powder. Reconstitute using high-purity (ACS grade) DMSO to create a high-concentration stock solution, typically 20 mM[1][4]. For example, add 107 µL of DMSO to 1 mg of Z-VAD-FMK (MW 467) to yield a 20 mM stock[4]. Ensure the powder is completely dissolved.

-

Storage: Store the lyophilized powder at -20°C for up to one year[1]. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C[1]. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles[3].

Protocol: In Vitro Caspase Inhibition for Apoptosis Assays

This protocol is adapted from a study on esophageal squamous cell carcinoma cells[14].

-

Cell Seeding: Plate cancer cells at the desired density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare a working solution of the inhibitor (e.g., Z-IETD-FMK, Z-LEHD-FMK, or Z-VAD-FMK) in complete culture medium. Aspirate the old medium from the cells and add the inhibitor-containing medium to a final concentration of 20 µM.

-

Incubation: Incubate the cells with the inhibitor for 2 hours at 37°C and 5% CO₂.

-

Apoptotic Stimulus: Add the apoptosis-inducing agent (e.g., 10 µM Rabd-B) directly to the medium containing the inhibitor.

-

Final Incubation: Incubate for an additional 24 hours.

-

Analysis: Harvest the cells for analysis by:

-

Flow Cytometry: Stain with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic and necrotic cells.

-

Western Blot: Prepare cell lysates and probe for cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, and cleaved PARP.

-

Protocol: Induction of Necroptosis using Z-IETD-FMK